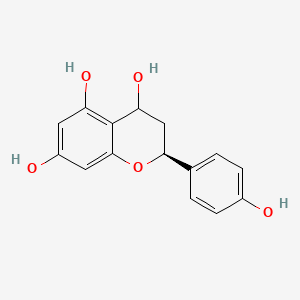
Apiforol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apiforol is a tetrahydroxyflavan in which the four hydroxy substituents are located at positions 4, 4', 5 and 7. It has a role as a metabolite.
Applications De Recherche Scientifique
Antidiabetic Properties
Recent studies have highlighted Apiforol's significant antidiabetic effects. It exhibits strong inhibition of key digestive enzymes, including alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism.
- Alpha-Amylase Inhibition : IC₅₀ = 36.67 µg/mL
- Alpha-Glucosidase Inhibition : IC₅₀ = 48.25 µmol/L
- Antiglycation Activity : IC₅₀ = 114.23 µmol/L
These findings suggest that this compound can effectively reduce postprandial hyperglycemia by inhibiting carbohydrate digestion and absorption, making it a potential candidate for dietary interventions in diabetes management .
Molecular Docking Studies
Molecular docking studies indicate that this compound binds efficiently to the active sites of alpha-glucosidase, providing a mechanistic understanding of its inhibitory action. This interaction is crucial for developing new therapeutic agents targeting diabetes .
Antioxidant Activity
This compound's antioxidant properties contribute to its protective effects against oxidative stress-related diseases. Polyphenolic compounds are known for their ability to scavenge free radicals, thus preventing cellular damage . This property positions this compound as a potential agent in the prevention of chronic diseases linked to oxidative stress.
Potential in Cancer Research
Emerging research suggests that this compound may play a role in cancer prevention. Its antioxidant properties can mitigate oxidative damage to DNA, potentially reducing the risk of cancer development. Further studies are needed to elucidate its specific mechanisms in cancer biology .
Case Studies and Research Findings
- Study on Musa balbisiana Seeds :
- Polyphenol Research Overview :
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2/t12?,13-/m0/s1 |
Clé InChI |
RPKUCYSGAXIESU-ABLWVSNPSA-N |
SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O |
SMILES isomérique |
C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC=C(C=C3)O |
SMILES canonique |
C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















